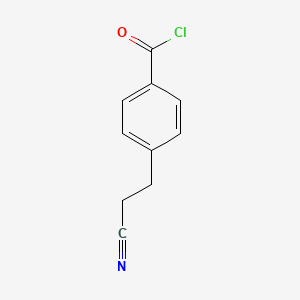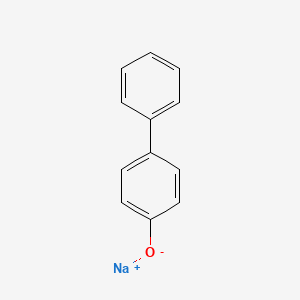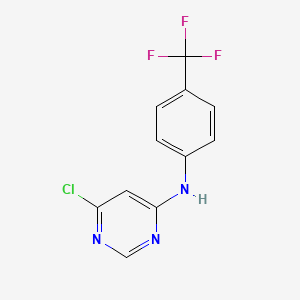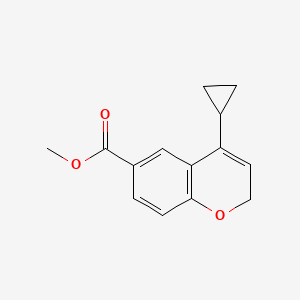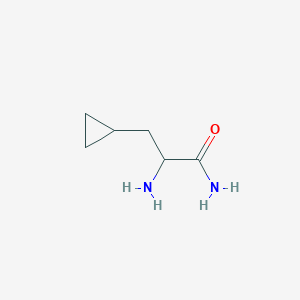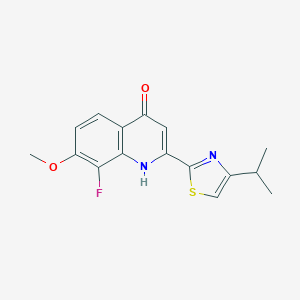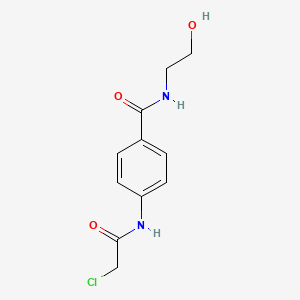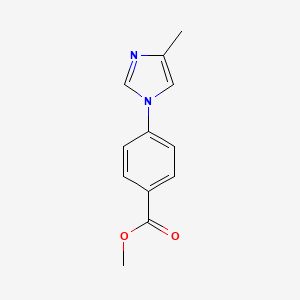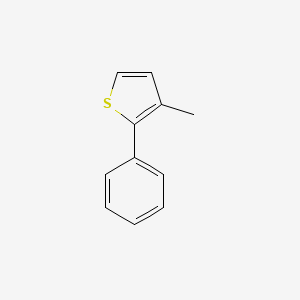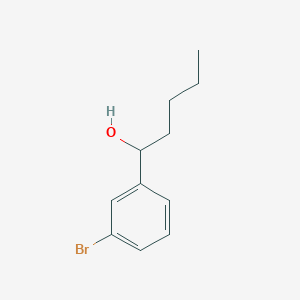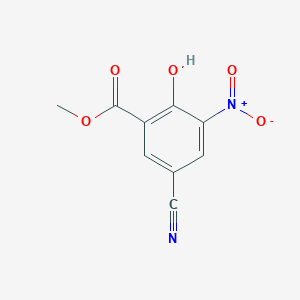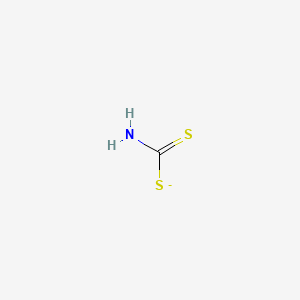![molecular formula C16H15BrINO3 B8719991 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide
Vue d'ensemble
Description
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by iodination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of simpler benzamide derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C16H15BrINO3 |
|---|---|
Poids moléculaire |
476.10 g/mol |
Nom IUPAC |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H15BrINO3/c1-21-14-6-3-10(7-15(14)22-2)9-19-16(20)12-8-11(17)4-5-13(12)18/h3-8H,9H2,1-2H3,(H,19,20) |
Clé InChI |
FIMWWPNJNDEWRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
